Sodium dodecyl diphenyl ether disulfonate

Übersicht

Beschreibung

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts is a multi-constituent substance primarily used as a surfactant. It is known for its excellent emulsifying, dispersing, and wetting properties. This compound is widely used in various industrial applications, including latex synthesis, pressure-sensitive adhesives, and other polymer-related processes .

Wirkmechanismus

Target of Action

The primary targets of Benzene, 1,1’-oxybis-, tetrapropylene derivsAs a surfactant, it is known to interact with various substances to reduce surface tension, which can influence a wide range of biological and chemical processes .

Mode of Action

The mode of action of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts involves the reduction of surface tension between two liquids or a liquid and a solid. This is achieved through its surfactant properties, allowing it to act as a detergent, wetting agent, emulsifier, foaming agent, and dispersant .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt’s important to note that the bioavailability of such compounds can be influenced by their surfactant properties, which can enhance the solubility of other compounds and facilitate their absorption .

Result of Action

The molecular and cellular effects of Benzene, 1,1’-oxybis-, tetrapropylene derivsAs a surfactant, it can interact with biological membranes, potentially affecting membrane permeability and other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts. For instance, it has been noted that this compound may be hazardous to the environment, and special attention should be given to water bodies . Furthermore, it has been suggested that discharge into the environment must be avoided .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known that it is involved in sulfonation reactions, which are crucial in many biological processes

Cellular Effects

The cellular effects of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known to cause skin irritation and moderate corneal injury in rabbits

Molecular Mechanism

The molecular mechanism of action of Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known to undergo sulfonation reactions with fuming sulfuric acid or sulfur trioxide

Dosage Effects in Animal Models

The effects of Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts vary with different dosages in animal models. At a dose of 500 mg/kg/day, histopathological liver changes were observed in a 90-day oral study of rats . No evidence of carcinogenicity was found in a 2-year oral study of rats

Metabolic Pathways

The metabolic pathways that Benzene, 1,1’-oxybis-, tetrapropylene derivsIt is known to be involved in sulfonation reactions

Vorbereitungsmethoden

The most common method for preparing Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts involves a sulfonation reaction using a continuous reactor, such as a falling film reactor. The process typically involves the reaction of tetrapropylene diphenyl ether with fuming sulfuric acid or sulfur trioxide. The resulting product is then neutralized with sodium hydroxide or sodium carbonate to obtain the final compound .

Analyse Chemischer Reaktionen

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Although less common, reduction reactions can also take place, especially in the presence of strong reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common reagents used in these reactions include sulfuric acid, sulfur trioxide, sodium hydroxide, and sodium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts has a wide range of scientific research applications:

Chemistry: It is used as an emulsifying and dispersing agent in various chemical processes.

Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

Industry: It is widely used in the production of latex, adhesives, and other polymer-based products .

Vergleich Mit ähnlichen Verbindungen

Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts is unique due to its specific structure and properties. Similar compounds include:

- Sodium dodecyl diphenyl ether disulfonate

- Diphenyl ether tetrapropylene derivs. sulfonated sodium salts

- 1-Propene tetramer-oxybisbenzene reaction products, sulfonated, sodium salt

These compounds share similar surfactant properties but differ in their specific molecular structures and applications .

Eigenschaften

IUPAC Name |

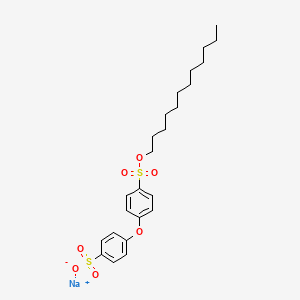

sodium;4-(4-dodecoxysulfonylphenoxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-20-30-33(28,29)24-18-14-22(15-19-24)31-21-12-16-23(17-13-21)32(25,26)27;/h12-19H,2-11,20H2,1H3,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWRUEGECALFST-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Reference #1] 10-15% Aqueous solution: Light yellow liquid; [Kodak MSDS] | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivatives, sulfonated, sodium salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119345-04-9 | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)

![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)